molecular formula C14H18O11 B12500740 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide

Cat. No.: B12500740
M. Wt: 362.29 g/mol
InChI Key: FHWVABAZBHDMEY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is a carbohydrate derivative used in various biochemical and pharmaceutical applications. It is a modified form of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the synthesis of more complex molecules and serves as a reference standard in research related to glucuronic acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert it back to its parent glucuronic acid.

    Substitution: The acetyl groups can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various glucuronic acid derivatives and other acetylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide has several applications in scientific research:

    Chemistry: It is used in the synthesis of disaccharides and other complex carbohydrates.

    Biology: The compound serves as a reference standard in studies related to glucuronic acid metabolism and its role in biological processes.

    Medicine: It is used in the development of prodrugs and other pharmaceutical compounds, particularly those targeting glucuronic acid pathways.

    Industry: The compound is utilized in the production of anionic surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide involves its role as a precursor in the synthesis of glucuronic acid derivatives. It interacts with various enzymes and metabolic pathways to produce these derivatives, which are essential for numerous biological functions, including detoxification and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but differs in its specific applications and reactivity.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated carbohydrate used in different synthetic applications.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: Contains an amino group, making it useful in the synthesis of glycosides with different properties.

Uniqueness

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is unique due to its specific role in glucuronic acid metabolism and its applications in the synthesis of glucuronic acid derivatives. Its acetylated form provides stability and reactivity that are advantageous in various chemical and biological processes.

Properties

IUPAC Name

3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVABAZBHDMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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